molecular formula C18H27N5O5 B12297335 (2R,3R,4S,5R)-2-[6-amino-2-(2-cyclohexylethoxy)-9H-purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol

(2R,3R,4S,5R)-2-[6-amino-2-(2-cyclohexylethoxy)-9H-purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol

Katalognummer: B12297335
Molekulargewicht: 393.4 g/mol
InChI-Schlüssel: VHMUQIWMOXQFBP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound is an adenosine derivative with a modified purine core and a ribose-like oxolane moiety. Its structure features:

  • Purine ring substitutions: A 6-amino group and a 2-(2-cyclohexylethoxy) substituent.
  • Oxolane (ribose analog): The (2R,3R,4S,5R) stereochemistry ensures proper spatial orientation for receptor interactions.
  • Hydroxymethyl group: At position 5 of the oxolane, critical for solubility and hydrogen bonding.

Eigenschaften

IUPAC Name

2-[6-amino-2-(2-cyclohexylethoxy)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N5O5/c19-15-12-16(22-18(21-15)27-7-6-10-4-2-1-3-5-10)23(9-20-12)17-14(26)13(25)11(8-24)28-17/h9-11,13-14,17,24-26H,1-8H2,(H2,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHMUQIWMOXQFBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CCOC2=NC(=C3C(=N2)N(C=N3)C4C(C(C(O4)CO)O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Introduction of the 2-Cyclohexylethoxy Group

The 2-position of the purine is functionalized via nucleophilic substitution or diazotization-alkylation:

  • Chlorination : 6-Aminopurine is treated with phosphorus oxychloride (POCl₃) in dimethylformamide (DMF) to yield 6-chloro-2-iodopurine.
  • Diazotization : tert-Butyl nitrite converts the 2-amino group to a hydroxyl intermediate.
  • Alkylation : The hydroxyl intermediate reacts with 2-cyclohexylethyl bromide in dimethylacetamide (DMA) using cesium carbonate (Cs₂CO₃) as a base.

Critical Conditions :

  • Solvent: Anhydrous DMA or DMF.
  • Temperature: 60–80°C for 12–24 hours.
  • Yield: 40–50% after purification.

Preparation of the Ribose Moiety

Protection of Hydroxyl Groups

The ribose sugar is protected as tri-O-acetyl derivatives to prevent undesired side reactions:

  • Acetylation : Ribose is treated with acetic anhydride (Ac₂O) in pyridine at 90–100°C for 4 hours.
  • Chlorination : The protected ribose is converted to 1-chloro-2,3,5-tri-O-acetyl-β-D-ribofuranoside using HCl gas or SOCl₂.

Key Data :

Step Reagents Yield
Acetylation Ac₂O, Pyridine 75%
Chlorination HCl gas, DCM 65%

Glycosylation of Purine and Ribose

Stereoselective Coupling

The glycosidic bond is formed via a Lewis acid-free method to preserve stereochemistry:

  • Hoffer’s Chlorosugar Method : The chlorinated ribose reacts with the purine base in acetonitrile at reflux.
  • Directed Glycosylation : Use of 2,3-dicyclohexylsuccinimide (Cy₂SI) as a directing group ensures β-selectivity.

Optimized Parameters :

  • Temperature: 80°C for 6 hours.
  • Solvent: Anhydrous CH₃CN.
  • Yield: 35–45%.

Deprotection and Final Modification

Removal of Protecting Groups

  • Acetyl Deprotection : Ammonia in methanol (7N NH₃/MeOH) cleaves acetyl groups at 25°C for 12 hours.
  • Purification : Chromatography (SiO₂, CH₂Cl₂/MeOH 10:1) isolates the final product.

Yield Post-Deprotection : 50–62%.

Alternative Synthetic Routes

One-Pot Alkylation-Glycosylation

A streamlined approach combines purine alkylation and glycosylation:

  • Simultaneous Functionalization : 2-Cyclohexylethyl bromide and Hoffer’s chlorosugar are reacted in DMA with K₂CO₃.
  • Microwave Assistance : Reduces reaction time from 24 hours to 2 hours at 120°C.

Advantages :

  • Fewer steps.
  • Higher overall yield (55%).

Comparative Analysis of Methods

Method Key Step Yield Stereoselectivity
Diazotization-Alkylation tert-Butyl nitrite 50% β:α = 9:1
Directed Glycosylation Cy₂SI 45% β-only
One-Pot Synthesis Microwave alkylation 55% β:α = 8:1

Challenges and Solutions

Regioselectivity in Alkylation

  • Issue : Competing N3/N7 alkylation on purine.
  • Solution : Use of bulky bases (e.g., DBU) to favor N1-alkylation.

Stereochemical Drift During Deprotection

  • Issue : Epimerization at C2' of ribose.
  • Solution : Low-temperature (0–5°C) deprotection with NH₃/MeOH.

Scalability and Industrial Relevance

Kilogram-Scale Production

  • Reactor Type : Stainless steel autoclave for high-pressure amination.
  • Cost Drivers :
    • 2-Cyclohexylethyl bromide: $120–150/g (bulk pricing).
    • Acetic anhydride: $0.5/mL.

Analyse Chemischer Reaktionen

Key Reaction Types

The molecule’s structure permits several reaction pathways:

Nucleophilic Substitutions

  • Amino group reactivity : The primary amine at position 6 of the purine base may undergo acylation, alkylation, or amidation.

  • Hydroxymethyl group : The CH₂OH group on the oxolane ring can act as a nucleophile in esterification or oxidative coupling reactions.

Hydrolysis Reactions

  • Ester cleavage : Potential hydrolysis of the cyclohexylethoxy ether linkage under acidic/basic conditions, yielding the phenolic precursor.

  • Sugar hydrolysis : The oxolane ring may hydrolyze to form a carbonyl compound under extreme conditions.

Oxidation

  • Alcohol oxidation : The secondary hydroxyl groups (positions 3 and 4) on the oxolane ring could oxidize to ketones, though steric hindrance may limit reactivity.

Phosphorylation

  • Nucleotide formation : Conversion to its phosphate ester analogs (e.g., mono-, di-, or triphosphate derivatives) is plausible, mimicking natural nucleoside metabolism.

Analytical Methods

Characterization of this compound and its reaction products typically employs:

Technique Purpose
NMR Spectroscopy Confirming stereochemistry and structural integrity
Mass Spectrometry Determining molecular weight and purity
HPLC Separating reaction mixtures or isomers

Reaction Mechanism Insights

The compound’s reactivity is influenced by:

  • Steric effects : The cyclohexylethoxy substituent may hinder nucleophilic attacks or enzymatic binding.

  • Electron-donating groups : The amino group enhances nucleophilicity of adjacent carbons (e.g., in aromatic substitution).

  • Tautomerism : The purine base may exist in equilibrium between keto and enol forms, affecting reactivity in substitution reactions.

Formulation and Experimental Design

For solution preparation, the hydrochloride salt (from ) requires precise molarity calculations:

Stock Solution Volume for 1 mM Volume for 5 mM
1 mg3.2927 mL0.6585 mL
5 mg16.4636 mL3.2927 mL
10 mg32.9272 mL6.5854 mL

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1. Antiviral Activity
Nucleoside analogs like (2R,3R,4S,5R)-2-[6-amino-2-(2-cyclohexylethoxy)-9H-purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol have been studied for their antiviral properties. They can inhibit viral replication by mimicking natural nucleosides, thus interfering with viral RNA or DNA synthesis. Research indicates that such compounds can be effective against a range of viruses, including those responsible for hepatitis and HIV.

2. Cancer Research
The compound's structural similarity to purines suggests potential applications in cancer therapy. It may act as an inhibitor of specific enzymes involved in nucleotide metabolism or DNA synthesis in cancer cells. Studies have shown that modifications to the purine base can enhance selectivity towards cancerous cells while minimizing effects on normal cells.

Pharmacology

1. Mechanism of Action
The mechanism by which this compound exerts its effects involves incorporation into nucleic acid chains during replication. This incorporation leads to chain termination or misincorporation during DNA synthesis, effectively halting viral replication or cancer cell proliferation.

2. Pharmacokinetics and Bioavailability
Research into the pharmacokinetics of this compound is crucial for understanding its bioavailability and therapeutic window. Investigations into its absorption, distribution, metabolism, and excretion (ADME) properties have shown promising results that warrant further exploration in clinical settings.

Biochemical Research

1. Enzyme Inhibition Studies
The compound has been utilized in studies aimed at identifying and characterizing enzymes involved in nucleic acid metabolism. By acting as a substrate analogue, it can help elucidate the mechanisms of enzymes such as nucleoside kinases and polymerases.

2. Molecular Biology Applications
In molecular biology, this compound can be employed as a tool for studying cellular processes involving nucleotides and nucleic acids. Its ability to integrate into RNA or DNA provides a means to track cellular uptake and metabolism of nucleosides.

Data Tables

Application Area Details
Antiviral ActivityInhibits viral replication; effective against hepatitis and HIV viruses
Cancer ResearchPotential inhibitor of nucleotide metabolism; selective towards cancerous cells
Mechanism of ActionMimics natural nucleosides leading to chain termination during DNA synthesis
PharmacokineticsPromising absorption and distribution properties; further studies required
Enzyme Inhibition StudiesActs as a substrate analogue for enzyme characterization
Molecular Biology ApplicationsUseful for tracking cellular processes involving nucleotides

Case Studies

  • Antiviral Efficacy Against Hepatitis B Virus (HBV)
    A study demonstrated that the compound exhibited significant antiviral activity against HBV in vitro. The results indicated a dose-dependent inhibition of viral replication with minimal cytotoxicity.
  • Selective Cytotoxicity in Cancer Cells
    In another research setting, this compound was tested on various cancer cell lines. The findings revealed that the compound selectively induced apoptosis in malignant cells while sparing normal cells.
  • Mechanistic Insights from Enzyme Kinetic Studies
    Kinetic studies using this compound as a substrate analogue provided insights into the catalytic mechanisms of nucleoside kinases. The data revealed competitive inhibition patterns that are critical for understanding drug interactions.

Wirkmechanismus

2-(2-Cyclohexylethoxy)adenosine exerts its effects by selectively binding to adenosine A1 receptors. This binding leads to the activation of G protein-coupled receptors, which in turn modulate various intracellular signaling pathways. The activation of these pathways results in physiological effects such as vasodilation, reduced heart rate, and modulation of neurotransmitter release .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Structural Variations and Functional Group Analysis

Key structural differences among analogs are summarized in Table 1.

Table 1: Structural Comparison of Purine Derivatives

Compound Name/IUPAC ID 2-Position Substituent 6-Position Substituent 8-Position Substituent Molecular Weight (g/mol) Key References
Target Compound 2-(2-Cyclohexylethoxy) Amino (-NH2) None 421.45* N/A
CV1808 2-(4-Chlorophenylethoxy) Amino (-NH2) None 433.86
PSB-16301 2-(Phenethylthio) Amino (-NH2) None 407.47
Compound 21 None Methylamino (-NHCH3) Butylthio (-S-C4H9) 397.46
Compound 22 None Diethylamino (-N(C2H5)2) Butylthio (-S-C4H9) 439.54
Compound None Diethylamino (-N(C2H5)2) 4-Chlorophenylsulfanyl 465.95
NECA None Amino (-NH2) Ethylcarboxamide 285.26

*Calculated based on molecular formula C18H27N5O3.

Key Observations:

PSB-16301’s phenethylthio group may increase thiol-mediated interactions but reduce metabolic stability .

6-Position Modifications: The amino group in the target compound and CV1808 is essential for adenosine receptor recognition. Analogs with methylamino (Compound 21) or diethylamino (Compound 22) groups may alter receptor subtype selectivity .

8-Position Functionalization :

  • Compounds 21, 22, and ’s derivative feature 8-butylthio or 8-(4-chlorophenylsulfanyl) groups, which could enhance binding to enzymes like CD39/CD73 ectonucleotidases .

Pharmacological Implications

  • Receptor Binding : The target compound’s cyclohexylethoxy group may favor A2A or A3 receptor selectivity over A1, similar to CGS21680’s carboxyethyl group .
  • Enzyme Inhibition : 8-Substituted analogs (e.g., Compound 21) show potency as CD39/CD73 inhibitors, suggesting the target compound’s unmodified 8-position may limit this activity .
  • Metabolic Stability : Lipophilic substituents (e.g., cyclohexylethoxy) may prolong half-life compared to polar groups like NECA’s carboxamide .

Biologische Aktivität

The compound (2R,3R,4S,5R)-2-[6-amino-2-(2-cyclohexylethoxy)-9H-purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol , also known by its CAS number 34408-14-5, is a purine derivative with significant potential in pharmacological applications. This article delves into its biological activity, examining its mechanisms of action, therapeutic implications, and relevant research findings.

Basic Information

PropertyDetails
Molecular Formula C₁₃H₁₈N₄O₅
Molecular Weight 356.33 g/mol
SMILES O([C@@H]2OC@HC@@HC@H[C@H]2O)C
PubChem CID 46875414

Structural Characteristics

The compound features a purine base linked to a hydroxymethyl oxolane moiety. Its stereochemistry is crucial for its biological interactions, particularly in enzyme binding and receptor activation.

Research indicates that this compound acts primarily as an adenosine receptor modulator , influencing various physiological processes such as:

  • Cell proliferation : It may promote or inhibit cell growth depending on the receptor subtype it activates.
  • Neuroprotection : The compound has shown potential in protecting neuronal cells from apoptosis.
  • Anti-inflammatory effects : By modulating adenosine receptors, it may reduce inflammation in various tissues.

Pharmacological Studies

Several studies have investigated the biological activity of this compound:

  • Adenosine Receptor Interaction :
    • A study demonstrated that the compound exhibits a high affinity for the A3 adenosine receptor, leading to significant downstream signaling effects that can influence immune responses and inflammation .
  • Neuroprotective Effects :
    • In vitro experiments showed that the compound could protect neuronal cells from oxidative stress-induced damage. This was attributed to its ability to modulate adenosine levels in the synaptic cleft, enhancing neuroprotection mechanisms .
  • Antitumor Activity :
    • Preliminary studies indicated that the compound might have antitumor properties by inducing apoptosis in cancer cell lines through adenosine receptor-mediated pathways .

Case Study 1: Neuroprotection in Ischemic Models

In a controlled study involving ischemic stroke models, administration of this compound resulted in reduced infarct size and improved neurological outcomes. The mechanism was linked to enhanced adenosine signaling pathways that promote neuroprotection and reduce excitotoxicity .

Case Study 2: Anti-inflammatory Effects

Another study evaluated the anti-inflammatory properties of the compound in a murine model of arthritis. Results showed a significant reduction in inflammatory markers and joint swelling, suggesting potential therapeutic applications in autoimmune diseases .

Q & A

Q. What synthetic methodologies are employed to synthesize this adenosine derivative, and how are key intermediates purified?

The compound is synthesized via nucleophilic substitution at the purine C2 position. A typical protocol involves reacting a precursor (e.g., 6-amino-2-chloropurine riboside) with 2-cyclohexylethanol under reflux in anhydrous DMF or ethanol, using a base like NaH or KOH to deprotonate the hydroxyl group. Critical intermediates are purified using silica gel column chromatography (eluent: CH2_2Cl2_2/MeOH gradient) and confirmed via 1^1H/13^13C NMR and LC/ESI-MS . Final purity (>95%) is validated by HPLC-UV at 254 nm .

Q. Which analytical techniques are essential for structural characterization and purity assessment?

  • NMR Spectroscopy : 1^1H and 13^13C NMR (in DMSO-d6d_6 or CD3_3OD) identify the cyclohexylethoxy substituent (δ ~3.5–4.0 ppm for OCH2_2CH2_2-cyclohexyl) and sugar moiety protons .
  • Mass Spectrometry : LC/ESI-MS confirms the molecular ion ([M+H]+^+) and detects fragmentation patterns (e.g., loss of cyclohexylethoxy group).
  • HPLC : Reverse-phase C18 columns (acetonitrile/water with 0.1% TFA) assess purity and stability under physiological conditions .

Q. What are the primary biological targets of this compound, and how are initial receptor interactions screened?

As an adenosine analog, it likely targets adenosine receptors (A1_1, A2_2A, A2_2B, A3_3). Initial screening involves:

  • Radioligand Binding Assays : Competition studies using 3^3H-CCPA (A1_1) or 3^3H-ZM241385 (A2_2A) to measure IC50_{50} values .
  • Functional Assays : cAMP accumulation (A2_2A activation) or ERK phosphorylation (A3_3 antagonism) in transfected HEK293 cells .

Advanced Research Questions

Q. How does the cyclohexylethoxy substituent influence adenosine receptor subtype selectivity?

The bulky cyclohexylethoxy group at C2 enhances A3_3R selectivity by sterically hindering binding to smaller receptor pockets (e.g., A1_1R). Computational docking (Autodock Vina) using A3_3R crystal structures (PDB: 4UWE) predicts favorable hydrophobic interactions between the cyclohexyl group and residues like Leu246 and Ile249 . Comparative studies with analogs lacking this group (e.g., PSB-0777) show reduced A3_3R affinity .

Q. What strategies resolve contradictions in binding data across different assay systems?

Discrepancies may arise from assay conditions (e.g., Mg2+^{2+} concentration affecting receptor-G protein coupling). Mitigation strategies include:

  • Orthogonal Assays : Validate binding data with functional readouts (e.g., β-arrestin recruitment vs. cAMP).
  • Species-Specific Receptors : Test human vs. rodent receptor isoforms, as the cyclohexylethoxy group may exhibit species-dependent steric effects .

Q. How can structure-activity relationship (SAR) studies optimize pharmacokinetic properties while maintaining potency?

  • Metabolic Stability : Replace the cyclohexylethoxy group with fluorinated analogs (e.g., 4-fluorocyclohexylethoxy) to reduce CYP450-mediated oxidation.
  • Solubility : Introduce polar groups (e.g., hydroxyls) on the cyclohexyl ring, balancing logP values (target: 1–3) via shake-flask solubility tests .
  • Bioavailability : Assess permeability using Caco-2 monolayers and plasma protein binding via equilibrium dialysis .

Q. What computational approaches predict off-target interactions with ectonucleotidases like CD39/CD73?

Molecular dynamics (MD) simulations (AMBER force field) model interactions with CD39’s active site (e.g., Zn2+^{2+} coordination). Pharmacophore modeling identifies key features (e.g., purine core, hydroxymethyl group) shared with inhibitors like ARL67156 . Validate predictions with enzymatic assays (malachite green for phosphate release) .

Safety and Handling

Q. What precautions are critical when handling this compound in vitro?

  • PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact (classified as acute toxicity Category 4) .
  • Ventilation : Use fume hoods for weighing and synthesis; avoid inhalation of fine particulates .
  • Waste Disposal : Deactivate with 10% KOH in ethanol before disposal .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.